Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a hydroxyl group at the 7th position and a carboxylate ester group at the 3rd position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with carbonyl derivatives, followed by cyclization reactions. One common method is the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine core . The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups or conversion to quinone derivatives.
Reduction: Reduction of nitro groups or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions at the naphthyridine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, hydroxylated derivatives, and reduced amine derivatives. These products are often intermediates in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 7th position and the carboxylate ester group at the 3rd position play crucial roles in binding to these targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Lacks the hydroxyl and carboxylate ester groups, resulting in different reactivity and biological activity.
1,6-Naphthyridine: Similar core structure but different substitution pattern, leading to distinct chemical and biological properties.
1,5-Naphthyridine: The parent compound without additional functional groups, used as a reference in studies of substituted derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential biological activities not observed in other naphthyridine derivatives.
Properties
IUPAC Name |
methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-9(11-4-6)3-7(13)5-12-8/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIFOOYOULOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=N2)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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